molecular formula C22H23N3O2 B1262859 Bradanicline CAS No. 639489-84-2

Bradanicline

Cat. No. B1262859
CAS RN: 639489-84-2
M. Wt: 361.4 g/mol
InChI Key: OXKRFEWMSWPKKV-GHTZIAJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bradanicline, a novel small molecule that modulates the activity of the neuronal nicotinic receptor (NNR) subtype known as alpha7(α7). Bradanicline belongs to a new class of drugs for the treatment of central nervous system diseases and disorders.

Scientific Research Applications

1. Plant Biology and Genome Evolution

Bradanicline has been indirectly associated with research in plant biology, particularly in the study of Brassica species. These species are significant in agriculture (both as vegetables and oilseeds) and serve as a model for understanding genome evolution following polyploidy. The Brassica Database (BRAD) facilitates deep mining of genome data, which is crucial for scientific research in plant biology, including the study of species like Brassica rapa (Cheng et al., 2011).

2. Hematologic Malignancies and Cancer Gene Regulation

Bradanicline has been linked to the work of James Bradner, a researcher in medicine at Harvard Medical School, who focuses on the discovery and optimization of drugs targeting cancer gene regulation. The clinical objective of his research is to deliver novel therapeutics for hematologic diseases (Bradner, 2013).

3. Anti-Ovarian Cancer Agents

Research involving Bradanicline has contributed to the identification of potential new anti-ovarian cancer agents, specifically through the study of bisbenzylisoquinoline alkaloids from Triclisia subcordata. These compounds, including cycleanine, have been shown to act through the apoptosis pathway and could be significant in developing new treatments for ovarian cancer (Uche et al., 2016).

4. Marine Environmental Protection

Bradanicline research has implications for marine environmental protection. Studies have shown that experimental activities that intentionally manipulate the marine environment can enhance knowledge of the ocean but may also have significant environmental effects. This research has legal and policy implications for marine environmental protection and marine scientific research (Verlaan, 2007).

5. Veterinary Science

In veterinary science, Bradanicline is relevant in studies assessing the impact of certain additives (like natural zeolite) on the health and nutrition of livestock. Research has examined their effects on nutrient uptake and distribution in animals, contributing to better understanding and management of animal health and nutrition (Papaioannou et al., 2002).

6. Educational Models in Science Literacy

Bradanicline research has influenced the development of innovative educational models like BRADeR, aimed at improving scientific literacy skills in students. This model emphasizes brainstorming, reading, analyzing, decision-making, and reflection, and is tested for its validity, practicality, and effectiveness in enhancing science literacy (Simamora et al., 2020).

properties

CAS RN

639489-84-2

Product Name

Bradanicline

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H23N3O2/c26-22(20-13-17-5-1-2-6-19(17)27-20)24-21-16-7-10-25(11-8-16)18(21)12-15-4-3-9-23-14-15/h1-6,9,13-14,16,18,21H,7-8,10-12H2,(H,24,26)/t18-,21+/m0/s1

InChI Key

OXKRFEWMSWPKKV-GHTZIAJQSA-N

Isomeric SMILES

C1CN2CCC1[C@H]([C@@H]2CC3=CN=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4

SMILES

C1CN2CCC1C(C2CC3=CN=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4

Canonical SMILES

C1CN2CCC1C(C2CC3=CN=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4

Other CAS RN

639489-84-2

synonyms

N-(2-(pyridin-3-ylmethyl)-1-azabicyclo(2.2.2)oct-3-yl)-1-benzofuran-2-carboxamide
TC 5619
TC-5619
TC5619

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Diphenylchlorophosphate (96 μL, 124 mg, 0.46 mmol) was added drop-wise to a solution of the benzofuran-2-carboxylic acid (75 mg, 0.46 mmol) and triethylamine (64 μL, 46 mg, 0.46 mmol) in dry dichloromethane (1 mL). After stirring at ambient temperature for 45 min, a solution of (2R,3S)-3-amino-2-((3-pyridinyl)methyl)-1-azabicyclo[2.2.2]octane (0.10 g, 0.46 mmol) (that derived from the di-p-toluoyl-L-tartaric acid salt) and triethylamine (64 μL, 46 mg, 0.46 mmol) in dry dichloromethane (1 mL) was added. The reaction mixture was stirred overnight at ambient temperature, and then treated with 10% sodium hydroxide (1 mL). The biphasic mixture was separated, and the organic layer and a chloroform extract (2 mL) of the aqueous layer was concentrated by rotary evaporation. The residue was dissolved in methanol and purified by HPLC on a C18 silica gel column, using an acetonitrile/water gradient, containing 0.05% trifluoroacetic acid, as eluent. Concentration of selected fractions, partitioning of the resulting residue between chloroform and saturated aqueous sodium bicarbonate, and evaporation of the chloroform gave 82.5 mg (50% yield) of a white powder. The NMR spectrum was identical to that obtained for the 2S,3R isomer.
Quantity
96 μL
Type
reactant
Reaction Step One
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
64 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
(2R,3S)-3-amino-2-((3-pyridinyl)methyl)-1-azabicyclo[2.2.2]octane
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
64 μL
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
reactant
Reaction Step Five
Quantity
1 mL
Type
solvent
Reaction Step Six
Yield
50%

Synthesis routes and methods II

Procedure details

Diphenylchlorophosphate (0.35 mL, 0.46 g, 1.7 mmol) was added drop-wise to a solution of benzofuran-2-carboxylic acid (0.28 g, 1.7 mmol) and triethylamine (0.24 mL, 0.17 g, 1.7 mmol) in dry dichloromethane (5 mL). After stirring at ambient temperature for 30 min, a solution of (2S,3R)-3-amino-2-((3-pyridinyl)methyl)-1-azabicyclo[2.2.2]octane (0.337 g, 1.55 mmol) (that derived from the di-p-toluoyl-D-tartaric acid salt) and triethylamine (0.24 mL, 0.17 g, 1.7 mmol) in dry dichloromethane (5 mL) was added. The reaction mixture was stirred overnight at ambient temperature, and then treated with 10% sodium hydroxide (1 mL). The biphasic mixture was separated, and the organic layer was concentrated on a Genevac centrifugal evaporator. The residue was dissolved in methanol (6 mL) and purified by HPLC on a C18 silica gel column, using an acetonitrile/water gradient, containing 0.05% trifluoroacetic acid, as eluent. Concentration of selected fractions, partitioning of the resulting residue between chloroform and saturated aqueous sodium bicarbonate, and evaporation of the chloroform gave 0.310 g (42% yield) of white powder (95% pure by GCMS). 1H NMR (300 MHz, CDCl3) δ 8.51 (d, 1H), 8.34 (dd, 1H), 7.66 (d, 1H), 7.58 (dt, 1H), 7.49 (d, 1H), 7.44 (s, 1H), 7.40 (dd, 1H), 7.29 (t, 1H), 7.13 (dd, 1H), 6.63 (d, 1H), 3.95 (t, 1H), 3.08 (m, 1H), 2.95 (m, 4H), 2.78 (m, 2H), 2.03 (m, 1H), 1.72 (m, 3H), 1.52 (m, 1H).
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
0.24 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.337 g
Type
reactant
Reaction Step Two
Name
di-p-toluoyl-D-tartaric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.24 mL
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six
Yield
42%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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